Methyl-d3-phosphonic Dichloride
Overview
Description
“Methyl-d3-phosphonic Dichloride” is an organophosphorus compound . It is a white crystalline solid that melts slightly above room temperature . It has a number of commercial uses but is most notable as being a precursor to several chemical weapons agents .
Synthesis Analysis
“Methyl-d3-phosphonic Dichloride” is produced by the oxidation of methyldichlorophosphine, with sulfuryl chloride . The reaction can be represented as follows: CH3PCl2 + SO2Cl2 → CH3P(O)Cl2 + SOCl2 . It can also be produced from a range of methylphosphonates (e.g., dimethyl methylphosphonate) via chlorination with thionyl chloride .
Molecular Structure Analysis
The molecular formula of “Methyl-d3-phosphonic Dichloride” is CH3Cl2OP . Its molecular weight is 132.914 . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
With hydrogen fluoride or sodium fluoride, “Methyl-d3-phosphonic Dichloride” can be used to produce methylphosphonyl difluoride . With alcohols, it converts to the dialkoxide . The reaction can be represented as follows: CH3P(O)Cl2 + 2 HOR → CH3P(O)(OR)2 + HCl .
Physical And Chemical Properties Analysis
“Methyl-d3-phosphonic Dichloride” has a density of 1.468 g/mL at 20 °C . Its melting point ranges from 28 to 34 °C , and its boiling point is 163 °C . It reacts with water and is soluble in ether and THF .
Scientific Research Applications
Synthesis of Oligonucleoside Methylphosphonates : Methylphosphonic dichloride is used for preparing protected deoxyribonucleoside 3'-methylphosphonate beta-cyanoethyl esters and protected oligonucleoside methylphosphonates in solution. These compounds have significant implications in nucleic acids research (Miller et al., 1983).
Sensor for Stimulant Nerve Agents : It's applied in the development of sensors for detecting stimulant nerve agents. Polyaniline films coated on glass surfaces can detect methyl phosphonic dichloride and related compounds through conductivity changes (Hosseini et al., 2013).
Starting Material in Organophosphorus Chemistry : Dichloro(methyl)phosphane, a related compound, is essential in synthesizing various phosphonic, phosphinic, and phosphonous acid derivatives, highlighting its importance in organic synthesis and applications (Weissermel et al., 1981).
Catalytic Synthesis : Used in the catalytic synthesis of methyl phosphonic dichloride from methane and phosphorus trichloride. This process explores the catalytic potentials of perovskite-type oxides (Zi-chuan Ma, 2009).
Solubility and Stoichiometry in Inhibitors : Its derivatives, like calcium-diethylenetriaminepenta(methylene phosphonate), are investigated for their solubility and stoichiometry, relevant in understanding scale and corrosion inhibitors (Oddo & Tomson, 1990).
Synthesis of Phosphonic Dichlorides : Alternative methods for synthesizing phosphonic dichlorides, including methyl phosphonic dichloride, are explored for their efficiency and potential applications (Maier, 1973).
Safety And Hazards
“Methyl-d3-phosphonic Dichloride” is very toxic and reacts vigorously with water to release hydrochloric acid . It is also listed under Schedule 2 of the Chemical Weapons Convention as it is used in the production of organophosphorus nerve agents such as sarin and soman . It is poisonous if inhaled or swallowed . Contact causes severe burns to skin and eyes .
properties
IUPAC Name |
trideuterio(dichlorophosphoryl)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2OP/c1-5(2,3)4/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFRABIDYGTAZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858091 | |
Record name | (~2~H_3_)Methylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3-phosphonic Dichloride | |
CAS RN |
104801-17-4 | |
Record name | (~2~H_3_)Methylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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